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Abstract
This technical guide provides a comprehensive overview of 2-(3-Fluorophenoxy)ethanol
(CAS Number: 143915-17-7), a fluorinated aromatic ether alcohol. While specific experimental

data for this compound is limited in publicly accessible literature, this document synthesizes

information from structurally related compounds and established chemical principles to offer a

detailed profile. This guide covers its chemical identity, predicted physical and chemical

properties, a probable synthetic route based on the Williamson ether synthesis, anticipated

spectroscopic characteristics, potential applications in research and development, and

important safety and handling considerations. The insights provided herein are intended to

serve as a valuable resource for professionals in chemistry, pharmacology, and materials

science who are interested in the potential of this and similar molecules.

Introduction and Chemical Identity
2-(3-Fluorophenoxy)ethanol is an organic compound characterized by a 3-fluorophenyl group

linked to an ethanol moiety through an ether linkage. The presence of the fluorine atom on the

aromatic ring is expected to modulate the electronic properties, lipophilicity, and metabolic

stability of the molecule compared to its non-fluorinated analog, 2-phenoxyethanol. These
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characteristics make it a molecule of interest for applications in medicinal chemistry, materials

science, and as a specialty solvent.

Table 1: Chemical Identity of 2-(3-Fluorophenoxy)ethanol

Identifier Value Source

CAS Number 143915-17-7 [1]

Molecular Formula C₈H₉FO₂ [1]

Molecular Weight 156.15 g/mol [1]

IUPAC Name 2-(3-fluorophenoxy)ethan-1-ol

SMILES C1=CC(=CC(=C1)F)OCCO

InChI Key Not available

Predicted Physicochemical Properties
Direct experimental data for the physicochemical properties of 2-(3-Fluorophenoxy)ethanol
are not readily available. However, by comparing with analogous compounds such as 2-

phenoxyethanol and other fluorinated aromatics, we can predict its likely characteristics. The

introduction of a fluorine atom is anticipated to increase the boiling point and density relative to

2-phenoxyethanol due to increased molecular weight and polarity.

Table 2: Predicted and Comparative Physical Properties
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Property
Predicted/Comparative
Value

Notes and Rationale

Appearance Colorless to pale yellow liquid
Based on similar

phenoxyethanol derivatives.

Boiling Point > 200 °C (estimated)

Higher than 2-phenoxyethanol

(247 °C) due to the fluorine

atom increasing intermolecular

forces.

Melting Point < 25 °C (estimated)

Likely a liquid at room

temperature, similar to 2-

phenoxyethanol (11-13 °C).

Density ~1.1 - 1.2 g/cm³ (estimated)
Fluorination generally

increases density.

Solubility

Sparingly soluble in water;

Soluble in organic solvents

(e.g., ethanol, acetone, ether)

The ether and alcohol

functionalities confer some

water solubility, while the

aromatic ring promotes

solubility in organic solvents.

Synthesis and Reactivity
Proposed Synthetic Pathway: Williamson Ether
Synthesis
The most probable and industrially scalable method for the synthesis of 2-(3-
Fluorophenoxy)ethanol is the Williamson ether synthesis.[2][3] This well-established reaction

involves the nucleophilic substitution of a halide by an alkoxide. In this case, 3-fluorophenol

would be deprotonated with a suitable base to form the corresponding phenoxide, which then

acts as a nucleophile to attack an electrophilic two-carbon synthon, such as 2-chloroethanol or

ethylene oxide.

Experimental Protocol: Williamson Ether Synthesis of 2-(3-Fluorophenoxy)ethanol

Deprotonation of 3-Fluorophenol:
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To a solution of 3-fluorophenol in a suitable polar aprotic solvent (e.g., DMF, DMSO), add

one equivalent of a strong base such as sodium hydride (NaH) or potassium carbonate

(K₂CO₃) at room temperature.

Stir the mixture until the evolution of hydrogen gas ceases (if using NaH) or for a

predetermined time to ensure complete formation of the 3-fluorophenoxide salt.

Etherification:

To the solution of the 3-fluorophenoxide, add one equivalent of 2-chloroethanol.

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The

progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).

Work-up and Purification:

After the reaction is complete, cool the mixture to room temperature and pour it into water.

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or

dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by vacuum distillation or column chromatography on

silica gel to yield pure 2-(3-Fluorophenoxy)ethanol.
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Reactants

Intermediate Product

3-Fluorophenol 3-Fluorophenoxide

+ Base
- H₂

Base (e.g., NaH)

2-Chloroethanol

2-(3-Fluorophenoxy)ethanol

+ 2-Chloroethanol
- Cl⁻

Click to download full resolution via product page

Caption: Proposed Williamson ether synthesis of 2-(3-Fluorophenoxy)ethanol.

Reactivity Profile
The reactivity of 2-(3-Fluorophenoxy)ethanol is dictated by its primary alcohol and fluorinated

aromatic ether functionalities.

Alcohol Group: The primary hydroxyl group can undergo typical alcohol reactions, such as

oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic

acids or their derivatives, and conversion to alkyl halides.

Ether Linkage: The ether bond is generally stable under neutral and basic conditions but can

be cleaved under strongly acidic conditions (e.g., HBr, HI).

Aromatic Ring: The fluorine substituent deactivates the aromatic ring towards electrophilic

substitution and directs incoming electrophiles to the ortho and para positions relative to the

phenoxy group.

Predicted Spectroscopic Data
While experimental spectra for 2-(3-Fluorophenoxy)ethanol are not readily available, its ¹H

NMR, ¹³C NMR, and IR spectra can be predicted based on the analysis of similar structures

and established spectroscopic principles.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic

protons.

Caption: Predicted ¹H NMR chemical shifts for 2-(3-Fluorophenoxy)ethanol.

Aromatic Region (δ 6.8-7.4): The four protons on the fluorophenyl ring will appear in this

region as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling.

Aliphatic Region (δ 3.9-4.1): The two methylene groups will appear as triplets, with the

protons closer to the oxygen of the ether (-O-CH₂-) being slightly more deshielded and

appearing downfield compared to the methylene group attached to the hydroxyl (-CH₂-OH).

Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on factors

such as solvent, concentration, and temperature. It may appear as a broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atoms

attached to the electronegative oxygen and fluorine atoms will be significantly deshielded.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the O-H, C-H, C-O, and

C-F bonds.

Table 3: Predicted IR Absorption Frequencies
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Functional Group Bond Vibration
Predicted Wavenumber
(cm⁻¹)

Hydroxyl O-H stretch (broad) 3200 - 3600

Aromatic C-H stretch 3000 - 3100

Aliphatic C-H stretch 2850 - 3000

Aromatic C=C stretch 1450 - 1600

Ether C-O stretch
1200 - 1300 (asymmetric),

1000 - 1100 (symmetric)

Fluoroaromatic C-F stretch 1100 - 1400

The broad O-H stretching band is a characteristic feature of alcohols.[4][5] The C-O stretching

of the ether and alcohol, along with the C-F stretching, will contribute to a complex fingerprint

region.

Potential Applications
Given its structural features, 2-(3-Fluorophenoxy)ethanol holds potential in several areas of

research and development:

Pharmaceutical Intermediate: Fluorinated compounds often exhibit enhanced metabolic

stability and bioavailability. This molecule could serve as a key building block in the synthesis

of novel drug candidates. The phenoxyethanol scaffold is found in various pharmaceuticals,

and the addition of fluorine could be explored to fine-tune their properties.

Specialty Solvent: The combination of aromatic, ether, and alcohol functionalities, along with

the presence of fluorine, suggests it may have unique solvency properties for specific

polymers, resins, and in electrochemical applications.

Materials Science: As a monomer or additive, it could be incorporated into polymers to

modify their surface properties, refractive index, and thermal stability.

Preservative and Stabilizer: Analogous to 2-phenoxyethanol, it may possess antimicrobial

properties, making it a candidate for use as a preservative in cosmetics, personal care
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products, and industrial formulations, potentially with a modified efficacy and safety profile.[1]

[6][7]

Safety and Handling
No specific toxicological data for 2-(3-Fluorophenoxy)ethanol is available. Therefore, it is

crucial to handle this compound with the appropriate precautions based on the known hazards

of structurally similar chemicals.

Hazard Identification (Inferred)
Based on data for phenoxyethanol and other fluorinated organic compounds, the following

hazards should be anticipated:

Skin and Eye Irritation: Phenoxyethanol is known to be a skin and eye irritant.[8][9]

Harmful if Swallowed: Oral toxicity is a potential concern.

Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.

Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles, and a lab coat.

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from strong oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion
2-(3-Fluorophenoxy)ethanol is a fluorinated ether alcohol with potential applications across

various scientific disciplines. While direct experimental data is limited, this guide provides a

comprehensive profile based on established chemical principles and data from analogous

compounds. The proposed synthetic route via Williamson ether synthesis offers a practical
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approach for its preparation. The predicted spectroscopic and physicochemical properties

provide a foundation for its identification and characterization. As with any novel chemical, all

handling and experimental work should be conducted with appropriate safety precautions.

Further research into the properties and applications of this compound is warranted to fully

explore its potential.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.maha.asia/blog/living-sciences-4/phenoxyethanol-reliable-preservation-for-long-lasting-innovation-270
https://www.sprchemical.com/blog/the-main-use-of-phenoxyethanol/
https://www.safecosmetics.org/chemicals/phenoxyethanol/
https://static.cymitquimica.com/products/10/pdf/sds-F329587.pdf
https://www.benchchem.com/product/b3240552#2-3-fluorophenoxy-ethanol-cas-number-and-properties
https://www.benchchem.com/product/b3240552#2-3-fluorophenoxy-ethanol-cas-number-and-properties
https://www.benchchem.com/product/b3240552#2-3-fluorophenoxy-ethanol-cas-number-and-properties
https://www.benchchem.com/product/b3240552#2-3-fluorophenoxy-ethanol-cas-number-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3240552?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3240552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

